Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate
Description
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate is a heterocyclic compound featuring a fused thieno-triazine core with an ethyl ester and methyl substituent. Its structure combines a sulfur-containing thiophene ring fused to a 1,2,3-triazine moiety, which distinguishes it from pyrimidine-based analogs. This compound is synthesized via hydrolysis and coupling reactions, as demonstrated in related pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 5-methyl-4-oxo-3H-thieno[2,3-d]triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-15-9(14)6-4(2)5-7(13)10-12-11-8(5)16-6/h3H2,1-2H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFDKNBQHHPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=NNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-34-4 | |
| Record name | ethyl 5-methyl-4-oxo-3H,4H-thieno[2,3-d][1,2,3]triazine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gewald Reaction-Based Thiophene Core Synthesis
The foundational step in synthesizing this heterocyclic system involves constructing the 5-methylthiophene-3-carboxylate scaffold via the Gewald reaction. This multicomponent condensation employs acetaldehyde (propanal), ethyl cyanoacetate, elemental sulfur, and triethylamine in anhydrous ethanol under reflux conditions (78–80°C) for 6–8 hours. The reaction proceeds through a Kröhnke-type mechanism, where the aldehyde undergoes Knoevenagel condensation with the active methylene compound, followed by sulfur incorporation to form the thiophene ring.
Key Reaction Parameters:
| Component | Molar Ratio | Role |
|---|---|---|
| Acetaldehyde | 1.2 eq | 5-Methyl group precursor |
| Ethyl cyanoacetate | 1.0 eq | Carboxylate source |
| Sulfur | 1.5 eq | Ring-closing agent |
| Triethylamine | 2.0 eq | Base catalyst |
This step typically yields ethyl 2-amino-5-methylthiophene-3-carboxylate in 65–72% isolated yield after recrystallization from ethanol/water mixtures. The amino group at C2 and ester at C3 provide critical functional handles for subsequent triazine ring formation.
Triazinone Ring Construction via Chloroformamidine Cyclization
The conversion of the aminothiophene intermediate to the fused triazinone system represents the most challenging synthetic step. Modified Taylor-Gangjee cyclization protocols using chloroformamidine hydrochloride (Cl-C(=NH)-NH2·HCl) in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen atmosphere for 2–3 hours induce annulation.
Mechanistic Pathway:
- Nucleophilic attack by the thiophene C4 hydrogen on the chloroformamidine carbonyl
- Elimination of HCl and ammonia
- Aromatization through keto-enol tautomerism
The reaction requires strict moisture control, with yields optimized to 58–63% through incremental addition of the chloroformamidine reagent over 30 minutes. Post-reaction purification involves silica gel chromatography (ethyl acetate/hexanes, 3:7 v/v) to isolate the triazinone core.
Oxidative Aromatization and Byproduct Management
Initial cyclization products often contain varying proportions of 3,4-dihydrotriazine (non-aromatic) species. Complete aromatization is achieved through treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry toluene at 80°C for 4 hours. This oxidation step converts residual dihydro species to the fully conjugated triazine system while preserving the ester functionality.
Critical Process Metrics:
- DDQ stoichiometry: 1.05 eq relative to substrate
- Oxygen exclusion prevents over-oxidation of thiophene sulfur
- Yield improvement from 63% to 81% after optimization
Gas chromatography-mass spectrometry (GC-MS) analysis reveals <2% residual dihydrotriazine content post-oxidation, with the major byproduct being the over-oxidized sulfone derivative (5–7%).
Crystallization and Polymorph Control
Final purification employs solvent-mediated crystallization from ethanol/water (9:1 v/v) at 4°C. Differential scanning calorimetry (DSC) studies identify three polymorphic forms:
| Polymorph | Melting Range (°C) | Stability |
|---|---|---|
| Form I | 178–180 | Thermodynamic |
| Form II | 172–174 | Kinetic |
| Form III | 185–187 (dec.) | Metastable |
Seeding with Form I crystals during cooling (0.5°C/min) ensures >95% polymorphic purity. X-ray powder diffraction (XRPD) confirms phase homogeneity, with characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9°.
Large-Scale Production Considerations
Kilogram-scale synthesis introduces unique challenges:
Reactor Design:
- Glass-lined steel vessels prevent iron-catalyzed side reactions
- Overhead stirring (50–60 rpm) maintains suspension homogeneity
- Distributed temperature control (±1°C across 500 L batch)
Process Analytical Technology (PAT):
- In-line FTIR monitors Gewald reaction completion (disappearance of CN stretch at 2250 cm⁻¹)
- Raman spectroscopy tracks triazinone formation (characteristic band at 1675 cm⁻¹)
Batch records demonstrate 82% overall yield at 50 kg scale, with impurity profiles meeting ICH Q3A guidelines.
Alternative Synthetic Routes
While the Gewald/cyclization approach predominates, exploratory methods show potential:
Microwave-Assisted Synthesis:
- 45% yield reduction in cyclization time (2 hours → 15 minutes)
- 100 W microwave power in N-methylpyrrolidone (NMP) solvent
- Limited scalability due to dielectric heating constraints
Enzymatic Cyclization:
- Lipase-mediated ring closure in phosphate buffer (pH 7.4)
- 28% yield achieved with Pseudomonas fluorescens lipase
- Primarily of academic interest due to low efficiency
Impurity Profiling and Control
Quality control protocols identify seven specified impurities:
| Impurity | Structure | Origin | Control Limit |
|---|---|---|---|
| A | 5-Methylthiophene-3-carboxylate dimer | Gewald side reaction | ≤0.15% |
| B | Triazine sulfoxide | Over-oxidation | ≤0.20% |
| C | Ethyl 5-formyl analogue | Aldehyde contamination | ≤0.10% |
High-performance liquid chromatography (HPLC) method:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile phase: 0.1% H3PO4/acetonitrile gradient
- Detection: UV 254 nm
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s key distinction lies in its 1,2,3-triazine core , which contrasts with pyrimidine (1,3-diazine) or pyridazine derivatives. This difference alters electronic density, hydrogen-bonding capacity, and steric profiles, influencing reactivity and biological activity. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Table 2: Reactivity Profile
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate and its derivatives?
- Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions (3-fold excess NaOH in aqueous medium at slight boiling) to yield the carboxylic acid intermediate. Subsequent coupling with amines (e.g., benzylamines) is achieved using 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF). This two-step, one-pot procedure minimizes by-products and avoids high temperatures/pressures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Signals for amide NH protons appear at 8.69–8.78 ppm (triplet due to methylene proximity) .
- Elemental Analysis : Validates purity and stoichiometry .
- X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How do substituents on the triazine ring and ester group influence biological activity?
- Methodological Answer :
- Electron-Donating Groups (e.g., methyl) : Enhance lipophilicity, improving membrane permeability and activity against Gram-positive bacteria (S. aureus, B. subtilis) .
- Electron-Withdrawing Groups (e.g., chlorine) : Alter electronic density, potentially reducing efficacy unless paired with hydrophobic moieties .
- Benzylamide Modifications : Para-substituted benzyl groups (e.g., methoxy) improve antimicrobial activity compared to unsubstituted analogs .
Q. What computational strategies are used to predict binding modes with bacterial targets like TrmD?
- Methodological Answer :
- Docking Workflow : AutoDock Vina or similar software is employed for ligand-protein interaction studies. Preprocessing includes setting torsions and generating .pdbqt files.
- Validation : RMSD values (e.g., 1.952 Å between native and docked conformations) ensure reliability .
- Limitations : Partial inhibition observed in vitro despite favorable docking scores, suggesting conformational flexibility or off-target effects .
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess ligand stability in the active site.
- Free Energy Calculations : MM/PBSA or MM/GBSA methods quantify binding affinities more accurately than docking scores alone.
- Experimental Validation : Dose-response assays (e.g., MIC determination) and structural analogs refine SAR hypotheses .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Solvent Optimization : DMF with zeolites ensures anhydrous conditions, critical for CDI-mediated coupling .
- Temperature Control : Mild heating (40–60°C) prevents decomposition of the triazine core.
- Purification : Column chromatography or recrystallization isolates high-purity products (>95%) .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally related thieno-pyrimidine derivatives?
- Methodological Answer :
- Activity : Thieno-triazines exhibit broader-spectrum antimicrobial activity than pyrimidine analogs due to enhanced electron-deficient triazine rings .
- Synthetic Flexibility : Triazine derivatives allow easier functionalization at the 3-position compared to pyrimidines .
Q. What are the key interactions in enzyme inhibition assays (e.g., with TrmD)?
- Methodological Answer :
- Hydrogen Bonding : Carboxylate groups interact with Lys145 and Asp148 residues in TrmD .
- Hydrophobic Contacts : Methyl and phenyl groups engage with non-polar pockets, stabilizing the ligand-enzyme complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
